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Compound of Interest

Compound Name: Thioacetaldehyde

Cat. No.: B13765720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for thioacetaldehyde (CHsCHS), a sulfur-containing analog of acetaldehyde. The information
compiled herein is intended to be a valuable resource for researchers in various fields,
including astrochemistry, computational chemistry, and drug development, where
understanding the thermodynamic properties of small organosulfur compounds is crucial. This
document summarizes key quantitative data, details the experimental and computational
methodologies used to obtain this data, and provides a visualization of a relevant formation
pathway.

Quantitative Thermochemical Data

The following tables summarize the available experimental and computational data for the
thermochemical and related properties of thioacetaldehyde in the gas phase.

Table 1: Enthalpy of Formation

Parameter Value Units Method Reference

Standard Gas-
lon Cyclotron

Phase Enthalpy Butler and Baer,
) 50. £ 8. kJ/mol Resonance Mass
of Formation 1983
Spectrometry
(AfH°gas)
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Table 2: Spectroscopic and Molecular Properties

Parameter Value Units Method Reference
Rotational Microwave Kroto &
19685.939 (22) MHz
Constant A Spectroscopy Landsberg, 1976
Rotational Microwave Kroto &
5354.128 (6) MHz
Constant B Spectroscopy Landsberg, 1976
Rotational Microwave Kroto &
4257.653 (6) MHz
Constant C Spectroscopy Landsberg, 1976
Dipole Moment Microwave Kroto &
2.26 £+ 0.02 D
(va) Spectroscopy Landsberg, 1976
Dipole Moment Microwave Kroto &
0.56 £ 0.01 D
(ub) Spectroscopy Landsberg, 1976
Total Dipole Microwave Kroto &
2.33+0.02 D
Moment (utotal) Spectroscopy Landsberg, 1976

Note on Entropy and Heat Capacity: As of the compilation of this guide, explicit experimental or
calculated values for the standard entropy (S°) and heat capacity (Cp) of thioacetaldehyde
have not been published in readily available literature. However, these properties can be
calculated using statistical mechanics based on the rotational constants provided in Table 2
and the molecule's vibrational frequencies. The methodology for this calculation is detailed in
Section 2.2.

Experimental and Computational Protocols
Experimental Determination of Thermochemical and
Spectroscopic Data

2.1.1. Enthalpy of Formation (lon Cyclotron Resonance Mass Spectrometry)

The gas-phase enthalpy of formation of thioacetaldehyde was determined by Butler and Baer
(1983) using ion cyclotron resonance (ICR) mass spectrometry. This technique involves the
trapping of gaseous ions in a magnetic and electric field. The thermochemical data is derived
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by studying ion-molecule reactions and determining the equilibrium constants or the
appearance energies of fragment ions.

The general workflow for such an experiment involves:

lon Generation: Precursor ions are generated by electron impact or other ionization
methods.

lon Trapping: The ions of interest are trapped in the ICR cell by a strong magnetic field and a
weak electric field.

lon-Molecule Reaction: A neutral reactant gas is introduced into the cell at a known pressure,
allowing for reactions with the trapped ions.

Detection: The identities and concentrations of the primary and product ions are monitored
as a function of time or pressure to determine reaction kinetics or equilibrium constants.

Data Analysis: The equilibrium constant (Keq) is related to the Gibbs free energy change
(AG®) of the reaction by the equation AG° = -RTIn(Keq). The enthalpy change (AH®) can then
be derived using the van't Hoff equation or by estimating the entropy change (AS°). By
studying a series of overlapping reactions with molecules of known thermochemistry, a
thermochemical ladder can be constructed to determine the unknown enthalpy of formation.

2.1.2. Rotational Constants and Dipole Moment (Microwave Spectroscopy)

The rotational constants and dipole moment of thioacetaldehyde were determined by Kroto
and Landsberg (1976) using microwave spectroscopy.[1] This high-resolution spectroscopic
technigue measures the absorption of microwave radiation by a molecule in the gas phase,
corresponding to transitions between rotational energy levels.

The experimental protocol for microwave spectroscopy typically involves:

o Sample Introduction: A gaseous sample of the molecule is introduced into a waveguide or
resonant cavity at low pressure.

e Microwave Radiation: The sample is irradiated with microwave radiation of varying
frequency.
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» Detection: The absorption of radiation is detected as a function of frequency, resulting in a
rotational spectrum.

o Spectral Assignment: The observed spectral lines are assigned to specific rotational
transitions (J' < J").

» Data Fitting: The frequencies of the assigned transitions are fitted to a Hamiltonian model to
determine the rotational constants (A, B, and C) with high precision.

» Stark Effect Measurement: To determine the dipole moment, an external electric field (Stark
field) is applied to the sample, which splits the rotational energy levels. The magnitude of this
splitting is dependent on the dipole moment of the molecule, allowing for its determination.

Computational Methodologies

While explicit values for all thermochemical properties of thioacetaldehyde are not readily
available from a single computational study, several studies on its formation and detection in
the interstellar medium have employed quantum chemical calculations.[1][2] These methods
are crucial for obtaining thermochemical data for transient or difficult-to-synthesize species.

2.2.1. Quantum Chemical Calculations of Molecular Properties and Thermochemistry

Modern computational chemistry employs various ab initio and density functional theory (DFT)
methods to calculate molecular properties. For thermochemical data, a common workflow is as
follows:

o Geometry Optimization: The molecular geometry is optimized to find the lowest energy
conformation. This is typically done using methods like DFT (e.g., B3LYP functional) or
Mgller-Plesset perturbation theory (e.g., MP2) with an appropriate basis set (e.g., 6-
311++G(d,p) or aug-cc-pVT2Z).

e Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated.
These are essential for determining the zero-point vibrational energy (ZPVE) and for
calculating vibrational contributions to entropy and heat capacity. The absence of imaginary
frequencies confirms that the structure is a true minimum on the potential energy surface.
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» Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point
energy calculation is often performed at the optimized geometry using a higher level of
theory or a larger basis set (e.g., CCSD(T)).

o Thermochemical Analysis: The results from the frequency and energy calculations are used
to compute thermodynamic properties such as enthalpy, entropy, and heat capacity at a
given temperature using standard statistical mechanics formulas.

2.2.2. Calculation of Entropy and Heat Capacity from Spectroscopic and Computational Data

The standard molar entropy (S°) and constant pressure heat capacity (Cp°) can be calculated
by considering the contributions from translational, rotational, vibrational, and electronic
degrees of freedom.

o Translational Contribution: Depends on the molecular mass and temperature.

» Rotational Contribution: Calculated from the rotational constants (A, B, C) obtained from
microwave spectroscopy or geometry optimization.

 Vibrational Contribution: Calculated from the fundamental vibrational frequencies, which can
be obtained from infrared and Raman spectroscopy or, more commonly for unstable
molecules, from quantum chemical frequency calculations.

» Electronic Contribution: For most closed-shell molecules at standard temperatures, this
contribution is negligible as the first excited electronic state is typically very high in energy.

The total entropy and heat capacity are the sum of these individual contributions. Standard
statistical mechanics textbooks and software packages (e.g., Gaussian, ORCA) provide the
necessary formulas and automated calculations.

Visualization of a Key Formation Pathway

The reaction between the ethyl radical (CzHs) and atomic sulfur (S) has been proposed as a
potential gas-phase formation pathway for thioacetaldehyde in interstellar environments.[1][2]
The following diagram illustrates the logical relationship between the reactants, intermediates,
and products in this reaction pathway.
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Potential Formation Pathway of Thioacetaldehyde
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A\ \ \
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Thioacetaldehyde (CH3CHS) + H Ethenethiol (CH2=CHSH) + H Thiirane + H

Click to download full resolution via product page

Caption: A simplified diagram illustrating the reaction of the ethyl radical with a sulfur atom,
leading to the formation of thioacetaldehyde and other isomeric products.

Conclusion

This technical guide has consolidated the currently available thermochemical and
spectroscopic data for thioacetaldehyde. While the gas-phase enthalpy of formation and key
spectroscopic constants have been experimentally determined, further research is needed to
experimentally measure or computationally determine its entropy and heat capacity with high
accuracy. The provided methodologies for both experimental and computational approaches
serve as a guide for future studies aiming to fill these data gaps. The visualization of its
formation pathway from the ethyl radical and atomic sulfur provides context for its relevance in
environments such as the interstellar medium. The data and protocols presented here are
intended to support the work of researchers and professionals in advancing our understanding
of this and similar organosulfur compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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